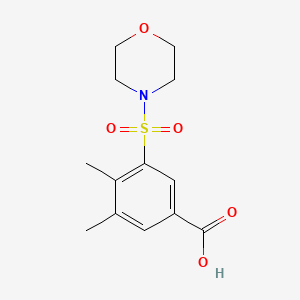
3,4-dimethyl-5-(4-morpholinylsulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-5-(4-morpholinylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.08274382 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Reaction Mechanisms
Alkylation reactions of sulfonyl derivatives have been investigated to understand their reactivity and potential in synthesizing complex molecules. Rayes et al. (2010) explored alkylation reactions at the benzo moiety of certain dimethoxybenzo[a]heptalenes, revealing insights into the reactivity of these compounds under different conditions Rayes et al., 2010. This study showcases the nuanced behavior of these chemicals in synthesis applications, particularly in the formation of 1-methylated benzoheptalenes and the impact of lithium reagents on their alkylation patterns.
Green Chemistry and Eco-Friendly Synthesis
In the realm of sustainable chemistry, Almarhoon et al. (2019) reported on a facile and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives under mild conditions. This research not only highlights the efficiency of using sulfonyl chlorides as precursors but also emphasizes the environmental benefits of employing green chemistry principles in chemical synthesis Almarhoon et al., 2019.
Enzyme Inhibition and Biological Applications
The study of enzyme inhibitors is a critical area of biochemistry, where sulfonamide derivatives, including those related to morpholine, play a significant role. Supuran et al. (2013) investigated three new aromatic sulfonamide inhibitors of carbonic anhydrases, demonstrating their potential in therapeutic applications due to their inhibitory activities against several isoenzymes Supuran et al., 2013.
Antibacterial Agents
The synthesis and evaluation of sulfonamide derivatives as antibacterial agents represent another crucial application in medicinal chemistry. Ur-Rehman et al. (2015) synthesized a new series of oxadiazolyl and morpholinyl sulfonyl benzyl sulfides, assessing their antibacterial activity against various bacterial strains. This work underscores the importance of structural modification in enhancing the antibacterial efficacy of sulfonamide derivatives Ur-Rehman et al., 2015.
Material Science and Luminescence
In material science, the study of luminescent materials is pivotal for developing new optical and electronic devices. Gao et al. (2014) explored the structure and photoluminescence properties of complexes formed by aromatic carboxylic acid-functionalized polysulfones with rare earth ions. Their findings highlight how the ligand structure and central ion properties significantly affect the luminescence intensities, offering valuable insights for designing novel luminescent materials Gao et al., 2014.
Propriétés
IUPAC Name |
3,4-dimethyl-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-7-11(13(15)16)8-12(10(9)2)20(17,18)14-3-5-19-6-4-14/h7-8H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFWSTAJHSZYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)
![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)
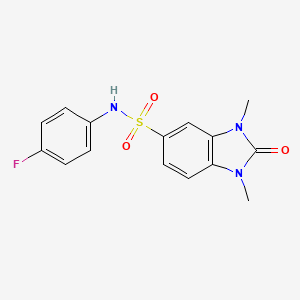
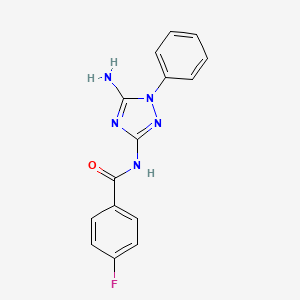
![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)
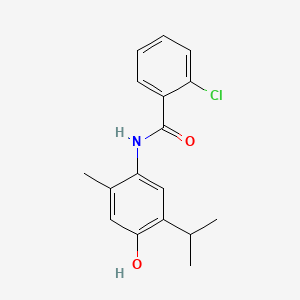
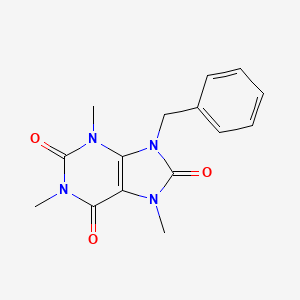
![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5553848.png)
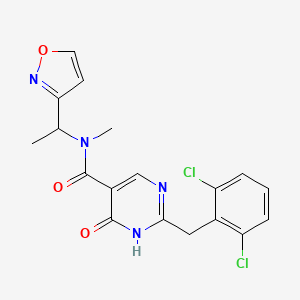
![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)
![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)
